Bicyclo[2.2.2]octane-2,6-dione
Overview
Description
Synthesis Analysis
Bicyclo[2.2.2]octane-2,6-dione derivatives can be synthesized through various chemical reactions, including autocatalytic domino Michael reactions. For instance, the reaction of oxophorone with electron-deficient olefins in the presence of lithium amide yields bicyclo[2.2.2]octane-2,5-dione derivatives efficiently, showcasing the compound's versatility in synthesis (Hagiwara et al., 2004).
Molecular Structure Analysis
The molecular structure of this compound and its derivatives is a subject of interest due to its complexity and the interactions within its structure. Studies have used various spectroscopic techniques, such as 13C NMR, to elucidate the structure of related compounds, providing insights into the molecular arrangement and electronic interactions (Kurzer et al., 1991).
Chemical Reactions and Properties
This compound engages in numerous chemical reactions, underlining its chemical reactivity and the potential for functionalization. For example, its enolates have been studied for methylation reactions, providing a pathway to diversified chemical structures and further highlighting the compound's reactivity and applicability in synthetic chemistry (Werstiuk et al., 1992).
Physical Properties Analysis
The physical properties of this compound derivatives, such as melting points, solubility, and crystalline structure, have been explored to understand their behavior in different environments. These studies contribute to the compound's characterization and its potential utility in various scientific fields.
Chemical Properties Analysis
The chemical properties of this compound, including its reactivity, stability, and interactions with other chemical entities, have been a focus of research. Investigations into its reactions, such as domino Michael/aldol reactions, reveal the compound's utility in synthesizing complex molecules with high enantioselectivity, demonstrating its significance in the realm of organic synthesis (Rueping et al., 2009).
Scientific Research Applications
Synthesis and Stereochemical Analysis
Bicyclo[2.2.2]octane-2,6-dione has been utilized in various synthetic and stereochemical analyses. For instance, Pérard-Viret and Rassat (1994) synthesized optically pure bicyclo[3.3.0]octane-2,6-dione to study interactions between non-conjugated chromophores, revealing enhanced chromophore interactions (Pérard-Viret & Rassat, 1994).
Asymmetric Synthesis and Catalysis
Otamaru et al. (2005) prepared C2-symmetric bicyclo[2.2.2]octa-2,5-dienes, derived from bicyclo[2.2.2]octane-2,5-dione, for use in rhodium-catalyzed asymmetric 1,4-addition, achieving high enantioselectivity (Otomaru et al., 2005).
Structural and Molecular Analysis
Kurzer et al. (1991) established the structure of bicyclo[2.2.2]octane-2-spirocyclohexanes using NMR techniques, demonstrating its utility in structural elucidation (Kurzer et al., 1991). Altmayer et al. (2001) synthesized donor−acceptor-substituted molecules using bicyclo[2.2.2]octane-2,5-dione, highlighting its application in the study of molecular interactions (Altmayer et al., 2001).
Biocatalysis and Biotransformation
Mori and Nagano (1990) reported the asymmetric reduction of bicyclo[2.2.2]octane-2,6-diones using baker's yeast, demonstrating its role in biocatalytic processes (Mori & Nagano, 1990). This showcases its potential in producing enantiomerically enriched compounds.
Mechanism of Action
Target of Action
Bicyclo[2.2.2]octane-2,6-dione is a complex organic compound that has been studied for its potential biological activity It’s structurally similar to 11β-hsd1 inhibitors , suggesting that it may interact with similar targets.
Mode of Action
The exact mode of action of Bicyclo[22It’s known that the compound can be reduced by yeast species to form hydroxy ketones
Biochemical Pathways
The specific biochemical pathways affected by Bicyclo[22The compound’s reduction to hydroxy ketones suggests that it may be involved in redox reactions and related biochemical pathways.
Result of Action
The molecular and cellular effects of Bicyclo[22Its reduction to hydroxy ketones could potentially lead to changes in the cellular environment, affecting the function of target cells.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s reduction to hydroxy ketones is facilitated by yeast species , suggesting that the presence and activity of these organisms could influence the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
Bicyclo[2.2.2]octane-2,6-dione plays a crucial role in biochemical reactions, particularly in the context of reduction processes. It interacts with specific enzymes, such as carbonyl reductases, which facilitate its conversion to hydroxyketones. For instance, genetically engineered Saccharomyces cerevisiae strains overexpressing carbonyl reductases have been shown to efficiently reduce this compound to its corresponding hydroxyketones . These interactions highlight the compound’s potential in stereoselective reduction reactions.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with carbonyl reductases, leading to the reduction of its diketone structure to hydroxyketones. This process is highly enantioselective, with specific yeast strains demonstrating significant stereoselectivity in the reduction of this compound . The binding interactions between the compound and the enzymes facilitate the reduction process, resulting in the formation of enantiomerically pure hydroxyketones.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the reduction of this compound by yeast strains can lead to the formation of stable hydroxyketones with high enantiomeric excess . These stable products can have prolonged effects on cellular processes, depending on the experimental conditions.
properties
IUPAC Name |
bicyclo[2.2.2]octane-2,6-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c9-7-3-5-1-2-6(7)8(10)4-5/h5-6H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXBMHPUAHFEJAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(=O)CC1CC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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